Negative Selectivity Data for Acetylcholinesterase (AChE): Clear Differentiation from Broad-Spectrum Inhibitors
In contrast to many compounds containing an aromatic amine or nicotinoyl scaffold that show promiscuous inhibition of acetylcholinesterase (AChE), 2-(Benzylamino)-5-iodonicotinic acid was found to exhibit no measurable inhibition of this enzyme at a concentration of 100 µM . This negative result, while not establishing a desired activity, provides valuable differentiation. It suggests that the compound's specific substitution pattern (the combination of a 2-benzylamino group and a 5-iodo substituent) does not support binding to the AChE active site, a common liability for many drug-like molecules and natural products [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition |
|---|---|
| Target Compound Data | No inhibition observed at 100 µM |
| Comparator Or Baseline | Numerous nicotinic acid derivatives and other small molecules exhibit measurable AChE inhibition (e.g., donepezil IC50 ~6-20 nM, galantamine IC50 ~0.5-1 µM; class-level comparison) [1]. |
| Quantified Difference | Activity > 5,000- to 200,000-fold weaker than known AChE inhibitors; effectively inactive at this target up to 100 µM. |
| Conditions | Biochemical enzyme inhibition assay. |
Why This Matters
For researchers screening against neurological or off-target panels, this data confirms a lack of AChE activity, potentially reducing a major source of assay interference or off-target toxicity.
- [1] Greig, N. H.; Utsuki, T.; Ingram, D. K.; et al. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer beta-amyloid peptide in rodents. Proc. Natl. Acad. Sci. U.S.A. 2005, 102, 47, 17213–17218. (Provides context for AChE inhibitor potency). View Source
